molecular formula C19H20N2O2 B8750838 2-[(3-METHOXYPHENOXY)METHYL]-1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE

2-[(3-METHOXYPHENOXY)METHYL]-1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE

Cat. No.: B8750838
M. Wt: 308.4 g/mol
InChI Key: XVARHQGNQMAXFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-METHOXYPHENOXY)METHYL]-1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .

Preparation Methods

The synthesis of 2-[(3-METHOXYPHENOXY)METHYL]-1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE typically involves the condensation of o-phenylenediamine with various aldehydes or other reactive intermediates. One common method involves the use of phase transfer catalysis (PTC) conditions, utilizing benzyl triethyl ammonium chloride as the catalyst . The reaction conditions often include a solvent such as acetonitrile and a base like potassium carbonate to facilitate the reaction.

Chemical Reactions Analysis

2-[(3-METHOXYPHENOXY)METHYL]-1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

Scientific Research Applications

2-[(3-METHOXYPHENOXY)METHYL]-1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-METHOXYPHENOXY)METHYL]-1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives typically exert their effects by binding to enzymes or receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in pathogens, making them effective antimicrobial agents .

Comparison with Similar Compounds

2-[(3-METHOXYPHENOXY)METHYL]-1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE can be compared with other benzimidazole derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

2-[(3-methoxyphenoxy)methyl]-1-(2-methylprop-2-enyl)benzimidazole

InChI

InChI=1S/C19H20N2O2/c1-14(2)12-21-18-10-5-4-9-17(18)20-19(21)13-23-16-8-6-7-15(11-16)22-3/h4-11H,1,12-13H2,2-3H3

InChI Key

XVARHQGNQMAXFE-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN1C2=CC=CC=C2N=C1COC3=CC=CC(=C3)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 51 (16.51 g, 0.065 mol) in CH3CN (150 mL) was added K2CO3 (17.94 g, 0.13 mol) followed by addition of 3-bromo-2-methylpropene (8.78 g, 0.065 mol) under Ar. The resulting mixture was stirred at rt overnight. The reaction mixture was filtered, and the filter cake was washed with CH3CN (100 mL). The filtrate was concentrated in vacuo to give an oil. The oil was chromatographed on 150 g of silica gel with 30 g of anhydrous Na2SO4 on top packed with hexanes. The column was eluted with 150 mL portions of 10% EtOAc in hexanes for fractions 1-5, 20% EtOAc in hexanes for fractions 6-14 and 25% EtOAc for fraction 15-16. The product was eluted in fractions 7-16 (TLC solvent: 50% EtOAc in hexanes) to give 19 g (95%) of Compound #3 as a viscous oil. HPLC analysis showed a purity of 99%. 1H NMR for HCl salt (300 MHz, CD3OD): δ 7.9 (m, 2H), 7.7 (m, 2H), 7.3 (t, 1H), 6.65-6.8 (m, 3H), 5.7 (s, 2H), 5.2 (s, 2H), 5.1 (s, 1H), 4.9 (s, 1H), 4.7 (s, 1H), 3.8 (s, 3H), 1.85 (s, 3H).
Name
Quantity
16.51 g
Type
reactant
Reaction Step One
Name
Quantity
17.94 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
8.78 g
Type
reactant
Reaction Step Two
Yield
95%

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